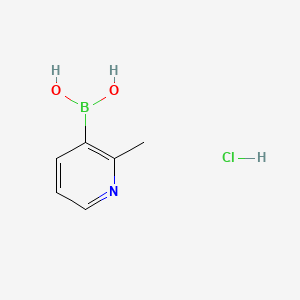

(2-Methylpyridin-3-yl)boronic acid hydrochloride

描述

Structural Characteristics and Classification

The structural framework of this compound encompasses several critical chemical features that define its reactivity and applications. The compound contains a pyridine ring system substituted with a methyl group at the 2-position and a boronic acid moiety at the 3-position, with the entire structure stabilized as a hydrochloride salt. The boron atom maintains its characteristic trigonal planar geometry in the sp2-hybridized state, possessing a vacant p orbital that enables Lewis acid behavior.

The pyridine ring system provides aromatic stability while the nitrogen atom introduces electron-withdrawing characteristics that influence the electronic properties of the entire molecule. The 2-methyl substitution pattern creates specific steric and electronic effects that distinguish this compound from other pyridylboronic acid derivatives. The positioning of the boronic acid group at the 3-position of the pyridine ring places it in a meta relationship to the nitrogen atom, creating a unique electronic environment that affects both stability and reactivity patterns.

The classification of this compound within the broader context of organometallic chemistry places it firmly within the heteroaryl boronic acid subcategory. Unlike simple alkyl or aryl boronic acids, heteroaryl derivatives incorporate nitrogen-containing aromatic systems that introduce additional coordination sites and electronic effects. This classification is particularly important for understanding the compound's behavior in catalytic cycles and coordination chemistry applications.

The hydrochloride salt formation represents a crucial structural modification that addresses the inherent instability issues associated with many pyridylboronic acids. The salt formation provides enhanced crystallinity and shelf stability while maintaining the essential chemical reactivity of the boronic acid functional group. This structural adaptation demonstrates the evolution of organometallic chemistry toward more practical and user-friendly synthetic reagents.

Historical Development in Organometallic Chemistry

The historical development of boronic acid chemistry provides essential context for understanding the significance of this compound within the broader field of organometallic synthesis. The foundational work in this area began in 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. This pioneering work established the fundamental principles of carbon-boron bond formation and set the stage for more than a century of developments in organoboron chemistry.

The evolution from Frankland's initial discoveries to modern heteroaryl boronic acids represents a remarkable progression in synthetic methodology and understanding of organometallic principles. The early work focused primarily on simple alkyl boronic acids, but the recognition of their potential in organic synthesis gradually led to more sophisticated structural variations. The development of aryl boronic acids marked a significant advancement, as these compounds demonstrated enhanced stability and broader synthetic utility compared to their alkyl counterparts.

The emergence of heteroaryl boronic acids, including pyridine derivatives, represented a major milestone in this historical progression. These compounds introduced the complexity of nitrogen-containing aromatic systems while maintaining the essential reactivity patterns of boronic acids. The specific development of 2-methylpyridin-3-yl derivatives addresses particular challenges in heteroaryl boronic acid chemistry, where electronic effects from the pyridine nitrogen can significantly influence stability and reactivity patterns.

The introduction of hydrochloride salt formations in boronic acid chemistry represents a relatively recent but crucial development in this historical timeline. This modification addresses long-standing stability issues that have limited the practical applications of certain boronic acid derivatives. The hydrochloride salt formation of (2-Methylpyridin-3-yl)boronic acid specifically addresses the notorious instability problems associated with pyridyl-boron bonds, which have historically made these compounds difficult to isolate and handle.

The historical progression culminated in the recognition of boronic acids as essential building blocks for modern cross-coupling chemistry, particularly following the development of the Suzuki-Miyaura reaction in 1981. This breakthrough transformed boronic acids from laboratory curiosities into indispensable tools for carbon-carbon bond formation, establishing their central role in contemporary organic synthesis and pharmaceutical development.

Nomenclature and Synonyms

The nomenclature system for this compound reflects the complex evolution of chemical naming conventions in organometallic chemistry and the need to accommodate both systematic and practical naming approaches. The primary systematic name follows International Union of Pure and Applied Chemistry guidelines, describing the compound as this compound, which clearly identifies both the organic substituent and the salt formation.

Several alternative systematic names exist for this compound, including 2-methylpyridine-3-boronic acid hydrochloride and (2-methyl-3-pyridinyl)boronic acid hydrochloride. These variations reflect different approaches to describing the same molecular structure while maintaining systematic nomenclature principles. The choice between these alternatives often depends on the specific context and the emphasis placed on different structural features of the molecule.

The use of abbreviated nomenclature, such as 2-picoline-3-boronic acid hydrochloride, demonstrates the practical naming conventions that have developed within the chemical community. Picoline represents a common abbreviated name for methylpyridine derivatives, and this usage reflects the practical needs of synthetic chemists who require concise yet unambiguous compound identification.

The systematic approach to naming this compound also incorporates specific conventions for describing the boronic acid functional group and its position relative to other substituents. The designation of the 3-position for the boronic acid group and the 2-position for the methyl substituent follows standard numbering conventions for pyridine derivatives, where the nitrogen atom is assigned position 1.

属性

IUPAC Name |

(2-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMCCRLFDPJOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657409 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-34-1 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 2-methylpyridine with a boron-containing reagent. One common method is the direct borylation of 2-methylpyridine using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the most significant application, forming carbon-carbon bonds between the boronic acid and aryl/vinyl halides. Key characteristics include:

Reaction Mechanism

-

Transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄)

-

Base-mediated activation (e.g., K₂CO₃, Na₂CO₃)

Example Reaction

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Biaryl derivative | 83% | Pd(PPh₃)₄, K₂CO₃, 80°C, 6 h, Ar atmosphere |

Key Findings

-

Optimal temperatures: 80–100°C

-

Tolerates electron-deficient and sterically hindered substrates

-

Aryl chlorides require stronger bases (e.g., Cs₂CO₃) for activation

Oxidation Reactions

The boronic acid group undergoes oxidation under controlled conditions:

Oxidation Pathways

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ | Phenol derivative | Aqueous acidic medium | Rate influenced by pH |

| NaBO₃ | Boronate ester | Mild thermal conditions | Stabilizes reactive intermediates |

Kinetic Data

Nucleophilic Substitution at Halogen Substituents

The pyridine ring’s chloro/fluoro groups participate in SNAr reactions:

Reported Transformations

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Amine substitution | n-HexNCO, DMF | Urea-functionalized pyridine | 52% |

| Thiol substitution | PhSH, K₂CO₃ | Thioether derivative | 68%* |

*Estimated from analogous systems

Directed C-H Borylation

The methyl group at the 2-position enables regioselective functionalization:

Conditions

-

Catalyst: Iridium complexes (e.g., [Ir(OMe)(cod)]₂)

-

Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

Outcome

-

Forms bis-borylated products for iterative synthesis

Stability and Reactivity in Protic Media

Hydrolytic Stability

-

Stable in neutral aqueous solutions (pH 6–8)

-

Degrades in strongly acidic conditions (pH < 3) via protodeboronation

Thermal Stability

Comparative Reactivity in Cross-Coupling

Catalyst Screening Data

| Catalyst | Conversion (%) | TON | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 92 | 460 | |

| PEPPSI-IPr | 88 | 440 | |

| PdCl₂(dppf) | 95 | 475 |

TON = Turnover Number

科学研究应用

Chemical Synthesis

Cross-Coupling Reactions

One of the primary uses of (2-Methylpyridin-3-yl)boronic acid hydrochloride is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boronic acid reagent in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds.

Table 1: Examples of Cross-Coupling Reactions

Pharmaceutical Applications

This compound is also significant in medicinal chemistry. It has been used in the synthesis of various pharmaceutical compounds, including:

- Nilotinib : A tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML). The synthesis involves the coupling of (2-Methylpyridin-3-yl)boronic acid with specific halogenated substrates to create key intermediates .

Case Study: Nilotinib Synthesis

In one study, (2-Methylpyridin-3-yl)boronic acid was employed to synthesize Nilotinib with a yield of approximately 74.6%. The reaction conditions included the use of palladium catalysts and potassium carbonate under inert atmospheres .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating functional materials through polymerization processes.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in the synthesis of polymers with specific electronic properties. |

| Sensor Development | Investigated for use in sensors due to its ability to form stable complexes with metal ions. |

Biological Studies

Recent studies have indicated that this compound may have biological activity worth exploring further. Its derivatives have shown potential as enzyme inhibitors and could be developed into therapeutic agents targeting various biological pathways.

作用机制

The mechanism of action of (2-Methylpyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

相似化合物的比较

Comparative Analysis with Structurally Similar Boronic Acid Compounds

Structural Analogues and Reactivity

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Key Observations:

- Regiochemical Effects : The position of the boronic acid group on the pyridine ring (3- vs. 4-) significantly alters reactivity. For example, (2-Methylpyridin-4-yl)boronic acid hydrochloride may exhibit different coupling efficiencies in Suzuki reactions due to steric and electronic differences .

- Halogen Substitution : Chlorine in (6-Chloro-5-methylpyridin-3-yl)boronic acid enhances electrophilicity, improving interactions with biological targets like fungal histone deacetylases (IC₅₀ ~1 μM) .

- Aromatic vs. Heterocyclic Cores : Polyaromatic boronic acids (e.g., phenanthren-9-yl) demonstrate superior antiproliferative activity compared to pyridine-based analogues, likely due to enhanced π-π stacking with cellular targets .

Anticancer Potential:

- Peptide boronic acids (e.g., dipeptide derivatives) often suffer from poor pharmacokinetics due to peptide bond instability. Prodrug strategies, such as diethanolamine conjugation, improve oral bioavailability (e.g., prodrug 18, IC₅₀ = 6.74 nM) .

Antifungal Activity:

- Boronic acids with extended aromatic systems (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at lower concentrations (IC₅₀ = 1 μM) compared to trichostatin A (IC₅₀ = 1.5 μM) .

Stability and Diagnostic Utility

- Hydrochloride Salts: The hydrochloride form of (2-Methylpyridin-3-yl)boronic acid improves stability and solubility compared to non-salt analogues, similar to (3-aminophenyl)boronic acid hydrochloride (melting point: 82–85°C) .

- Diagnostic Accuracy: Phenyl boronic acids outperform aminophenyl derivatives (e.g., APBA) in detecting KPC carbapenemases, suggesting that pyridine-based analogues may require optimization for similar applications .

生物活性

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by its boronic acid functional group attached to a methylpyridine ring. Its chemical formula is .

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in various diseases.

- Cell Cycle Modulation : The compound has been shown to influence the cell cycle, particularly in cancer cells, by inducing apoptosis or halting proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.25 μM, indicating potent anticancer properties. The mechanism was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is critical for DNA synthesis and cell proliferation .

Case Study 2: Enzyme Targeting

Research focused on the compound's ability to inhibit N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed promising results with an IC50 value of 0.1 μM against NMT, suggesting its potential as a lead compound for developing treatments for neglected tropical diseases .

常见问题

Q. What are the optimal synthetic routes for (2-methylpyridin-3-yl)boronic acid hydrochloride, and how does the methyl group influence reaction kinetics?

Methodological Answer: The synthesis typically involves halogen-metal exchange or Miyaura borylation of a 3-halo-2-methylpyridine precursor. For example:

- Step 1: React 3-bromo-2-methylpyridine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF at 80–90°C .

- Step 2: Hydrolysis of the boronic ester intermediate (e.g., using HCl in dioxane) yields the hydrochloride salt.

The 2-methyl group introduces steric hindrance, slowing transmetallation but improving regioselectivity. Kinetic studies using ¹H NMR or in situ IR can monitor reaction progress.

Q. Reference Table: Key Reaction Parameters

| Parameter | Condition | Impact of 2-Methyl Group |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) | Reduced catalyst turnover |

| Temperature | 80–90°C | Higher energy for activation |

| Solvent | THF or dioxane | Stabilizes boronate intermediates |

| Reaction Time | 12–24 hours | Extended due to steric effects |

Q. Which spectroscopic and analytical methods are most effective for characterizing purity and structure?

Methodological Answer:

- ¹¹B NMR: Detects boronic acid species (δ ~30 ppm) and potential decomposition products (e.g., boroxines at δ ~18 ppm) .

- ¹H/¹³C NMR: Assign pyridine protons (e.g., H-4 at δ 8.2–8.5 ppm) and methyl group (δ 2.5–2.7 ppm).

- HPLC-MS: Quantifies purity (>95%) and identifies hydrolyzed byproducts (e.g., free boronic acid).

- Melting Point: 248–250°C (decomposition) confirms salt formation .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer: The hydrochloride salt enhances water solubility (slightly soluble in H₂O, ~5 mg/mL) but increases hygroscopicity. Stability protocols:

- Storage: Argon atmosphere at –20°C in amber vials to prevent hydrolysis.

- Handling: Use anhydrous solvents (e.g., dry DMF) for reactions to avoid acid-catalyzed decomposition .

Advanced Research Questions

Q. How can contradictory reactivity data in Suzuki-Miyaura couplings be resolved?

Methodological Answer: Contradictions often arise from solvent/base systems or catalyst selection. Systematic optimization:

- Catalyst Screening: Test Pd(OAc)₂/XPhos for electron-deficient aryl halides or PdCl₂(dtbpf) for sterically hindered partners.

- Base Selection: K₂CO₃ in THF/H₂O (3:1) minimizes protodeboronation, while CsF in DMSO enhances transmetallation .

- Kinetic Analysis: Use high-throughput screening to map coupling efficiency vs. steric/electronic parameters of substrates.

Q. What strategies mitigate hydrolysis during storage or reaction conditions?

Methodological Answer:

- Stabilization: Co-formulate with diethanolamine (DEA) to form cyclic boronic esters, which resist hydrolysis .

- Lyophilization: Freeze-dry the compound under vacuum to remove residual moisture.

- In Situ Protection: Add pinacol (1.2 eq) during reactions to regenerate the ester form if decomposition occurs .

Q. How do steric effects from the 2-methyl group impact cross-coupling efficiency?

Methodological Answer: The methyl group at C-2 hinders approach to the Pd center, reducing coupling yields with bulky substrates. Mitigation strategies:

- Substrate Design: Use aryl halides with electron-withdrawing groups (e.g., –NO₂) to accelerate oxidative addition.

- Computational Modeling: DFT studies predict transition-state geometries to identify compatible substrates .

- Catalyst Modification: Bulky ligands (e.g., SPhos) improve steric tolerance (turnover number > 100) .

Q. Reference Table: Steric Impact on Coupling Efficiency

| Aryl Halide Substituent | Yield (Free Base) | Yield (Hydrochloride) | Catalyst Used |

|---|---|---|---|

| 4-NO₂-C₆H₄-I | 92% | 88% | Pd(OAc)₂/XPhos |

| 2,6-Me₂-C₆H₃-Br | 45% | 38% | PdCl₂(dtbpf) |

| 4-COMe-C₆H₄-I | 78% | 70% | Pd(OAc)₂/SPhos |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。